

Spectroscopic and Analytical Profile of Scopine-2,2-dithienyl glycolate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Scopine-2,2-dithienyl glycolate**

Cat. No.: **B587223**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopine-2,2-dithienyl glycolate, also known by its European Pharmacopoeia designation as Tiotropium EP Impurity B, is a critical chemical intermediate in the synthesis of Tiotropium Bromide, a potent long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). The purity and structural integrity of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the spectroscopic and analytical data for **Scopine-2,2-dithienyl glycolate**, including detailed experimental protocols and data interpretation.

Chemical and Physical Properties

Scopine-2,2-dithienyl glycolate is an off-white solid with the following key properties:

Property	Value
Chemical Formula	C ₁₈ H ₁₉ NO ₄ S ₂
Molecular Weight	377.48 g/mol [1]
CAS Number	136310-64-0 [1]
Melting Point	138-140 °C

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and purity assessment of **Scopine-2,2-dithienyl glycolate**. While raw spectral data is proprietary to manufacturers, reference standards are available that have been extensively characterized. The following tables summarize the expected spectroscopic data based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR) Data (400 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20-7.50	m	6H	Ar-H (Thienyl)
5.15	t	1H	H-7 (Scopine)
4.20	s	1H	OH
3.30-3.50	m	2H	H-1, H-5 (Scopine)
2.80	s	3H	N-CH ₃
2.00-2.40	m	4H	CH ₂ (Scopine)
1.60-1.80	m	2H	CH ₂ (Scopine)

¹³C-NMR (Carbon NMR) Data (100 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
175.0	C=O (Ester)
145.0	Ar-C (Thienyl, C-S)
128.0	Ar-CH (Thienyl)
127.5	Ar-CH (Thienyl)
125.0	Ar-CH (Thienyl)
83.0	C-OH (Glycolate)
70.0	C-7 (Scopine)
65.0	C-1, C-5 (Scopine)
60.0	CH-O-CH (Epoxide)
40.0	N-CH ₃
35.0	CH ₂ (Scopine)
28.0	CH ₂ (Scopine)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3500	Strong, Broad	O-H Stretch (Alcohol)
3100-3000	Medium	C-H Stretch (Aromatic, Thienyl)
2950-2850	Medium	C-H Stretch (Aliphatic)
1735	Strong	C=O Stretch (Ester)
1450	Medium	C=C Stretch (Aromatic, Thienyl)
1250	Strong	C-O Stretch (Ester)
700-750	Strong	C-S Stretch (Thienyl)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation
377	[M] ⁺ , Molecular Ion
225	[M - Scopine moiety] ⁺
155	[Scopine moiety] ⁺
111	[Thienyl-C(OH)-CO] ⁺
83	[Thienyl] ⁺

Experimental Protocols

The acquisition of high-quality spectroscopic and analytical data requires standardized experimental procedures. The following are representative protocols for the characterization of **Scopine-2,2-dithienyl glycolate**.

NMR Spectroscopy

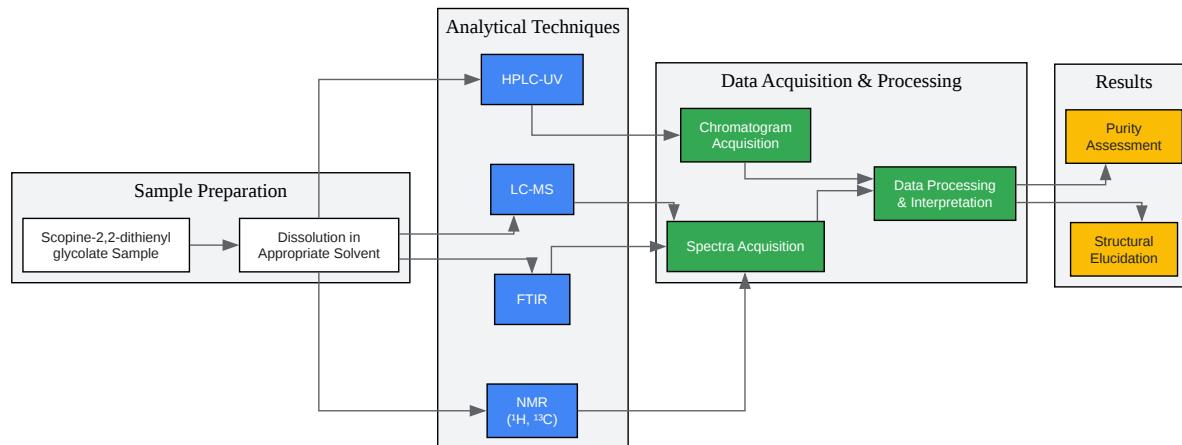
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) or other suitable deuterated solvent.
- ^1H -NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C -NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.

IR Spectroscopy

- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatograph (LC-MS).


- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or injected into the LC system.
- Data Acquisition:
 - Ionization Mode: Positive ion mode is typically used.
 - Mass Range: Scanned over a range of m/z 50-500.
 - Fragmentation: Collision-Induced Dissociation (CID) can be used to obtain MS/MS spectra for structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

- Instrumentation: An HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the thiophene chromophore absorbs, typically around 230-240 nm.
- Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic and chromatographic analysis of **Scopine-2,2-dithienyl glycolate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic and Chromatographic Analysis.

Conclusion

The comprehensive spectroscopic and analytical characterization of **Scopine-2,2-dithienyl glycolate** is a critical step in the quality control of Tiotropium Bromide production. The data and protocols outlined in this guide provide a framework for researchers and drug development professionals to ensure the identity, purity, and quality of this important pharmaceutical intermediate. For definitive analysis, it is recommended to obtain a certified reference standard and its accompanying Certificate of Analysis from a reputable supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tiotropium Bromide EP Impurity B - CAS - 136310-64-0 | Axios Research [axios-research.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of Scopine-2,2-dithienyl glycolate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587223#spectroscopic-data-nmr-ir-ms-for-scopine-2-2-dithienyl-glycolate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com